N-(2,3-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring substituted with a propyl group, and an acetamide linker attached to a 2,3-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-8-22-25-26-23(29-22)20-13-17-10-5-6-12-19(17)27(20)14-21(28)24-18-11-7-9-15(2)16(18)3/h5-7,9-13H,4,8,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVCZGQLFOAQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety and a 1,3,4-oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 374.4 g/mol. The presence of the oxadiazole group is significant for its biological activity, particularly in relation to enzyme inhibition and receptor interactions.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Histone Deacetylase Inhibition : Compounds containing oxadiazole derivatives have been shown to inhibit histone deacetylases (HDACs), particularly HDAC6. This inhibition can lead to altered gene expression profiles and has implications in cancer therapy and neurodegenerative diseases .
- Antioxidant Activity : The indole structure is known for its antioxidant properties, which can mitigate oxidative stress in cells. This activity may contribute to protective effects against cellular damage .
- Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, potentially reducing inflammation in various disease models .
Biological Activity Data
The biological activity of this compound has been assessed through various assays. Below is a summary of notable findings:
| Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| HDAC6 Inhibition | Enzyme Inhibition Assay | 0.5 | |
| Antioxidant Activity | DPPH Radical Scavenging Assay | 10 | |
| Anti-inflammatory Activity | RAW 264.7 Macrophage Model | 15 |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that the compound significantly inhibited the proliferation of cancer cell lines through HDAC inhibition, leading to cell cycle arrest and apoptosis .
- Neuroprotection : Research indicated that the antioxidant properties of the compound could protect neuronal cells from oxidative damage in vitro, suggesting potential applications in neurodegenerative disorders .
- Inflammatory Diseases : In vivo studies using animal models showed that treatment with this compound reduced markers of inflammation and improved clinical outcomes in conditions such as arthritis .
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties in various studies:
- In Vitro Studies : Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For example:
- MCF-7 (Breast Cancer) : IC50 = 0.65 µM
- HeLa (Cervical Cancer) : IC50 = 2.41 µM
These results suggest that the compound may disrupt essential cellular processes critical for cancer cell survival .
Enzyme Inhibition
N-(2,3-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis:
| Compound | Target Enzyme | K_i (pM) |
|---|---|---|
| Compound 16a | hCA IX | 89 |
| Compound 16b | hCA II | 750 |
This selective inhibition at nanomolar concentrations indicates its potential as a lead compound for developing new CA inhibitors .
Antimicrobial Activity
The oxadiazole component of this compound is associated with antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains, although further investigations are needed to fully characterize its spectrum of activity .
Case Studies
A notable study focused on the effects of various oxadiazole derivatives on cancer cell lines. Among these derivatives, this compound exhibited promising results in terms of selectivity and potency against specific cancer types .
Comparison with Similar Compounds
Structural Analogues from the Indole-Oxadiazole-Acetamide Family
Key structural analogs are summarized in Table 1 , with data derived from , and 12.
Table 1: Structural and Functional Comparison of Indole-Oxadiazole-Acetamide Derivatives
Key Structural and Functional Differences
The propyl group on the oxadiazole ring may increase lipophilicity relative to the methyl-indole substituent in compound 8t (), improving membrane permeability but possibly reducing aqueous solubility .
Role of the Oxadiazole Ring :
- The oxadiazole moiety is a critical pharmacophore. In benzofuran-oxadiazole analogs (), substitution with a thioether group (e.g., 2a–i ) correlates with antimicrobial activity, suggesting similar electronic effects could modulate the target compound’s efficacy .
Biological Screening Outcomes :
- Chlorinated analogs (e.g., 8t) exhibit stronger lipoxygenase (LOX) inhibition than ethoxy-substituted derivatives (8u), indicating halogenation enhances enzyme interaction .
- The target compound lacks a sulfanyl (-S-) linker present in many analogs (e.g., 8t–8w), which may reduce thiol-mediated interactions but improve oxidative stability .
Physicochemical Properties
- UV Spectrophotometry : The 2,6-dimethylphenyl analog () showed a linear absorbance-concentration relationship (λmax: 275 nm), suggesting the target compound’s phenyl substituents may similarly influence its UV profile .
- Thermal Stability : Analogs like 8t–8w are reported as amorphous solids with melting points >200°C, implying high thermal stability for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
